molecular formula C14H16 B1617412 Eudalene CAS No. 490-65-3

Eudalene

Cat. No.: B1617412
CAS No.: 490-65-3
M. Wt: 184.28 g/mol
InChI Key: UZVVHZJKXPCUQU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Eudalene can be synthesized through several methods. One common approach involves the alkylation of naphthalene derivatives. For instance, Friedel-Crafts alkylation can be employed, where naphthalene reacts with isopropyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the isopropyl group. Subsequent methylation can be achieved using methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Eudalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common, where the compound reacts with electrophiles such as halogens or nitro groups under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, nitro groups, acidic conditions.

Major Products Formed:

    Oxidation: Naphthoquinones.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Eudalene has diverse applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a model compound in studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of Eudalene and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. In cancer research, the compound’s derivatives may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

  • 1-Methyl-7-propan-2-ylnaphthalene
  • 7-Isopropyl-1-methylnaphthalin
  • Naphthalene, 7-isopropyl-1-methyl-

Comparison: Eudalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activities, making it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

1-methyl-7-propan-2-ylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16/c1-10(2)13-8-7-12-6-4-5-11(3)14(12)9-13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVVHZJKXPCUQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=CC=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197657
Record name 1-Methyl-7-isopropylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

490-65-3
Record name NSC 115864
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000490653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eudalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-7-isopropylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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